molecular formula C26H23F3N4O6S B024606 Tosufloxacin tosylate CAS No. 100490-94-6

Tosufloxacin tosylate

Katalognummer: B024606
CAS-Nummer: 100490-94-6
Molekulargewicht: 576.5 g/mol
InChI-Schlüssel: CSSQVOKOWWIUCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tosufloxacin tosylate is a synthetic fluoroquinolone antibiotic. It is known for its broad-spectrum antibacterial activity, particularly effective against both gram-positive and gram-negative bacteria. This compound is used to treat various infections, including respiratory, urinary, and gastrointestinal infections .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Tosufloxacin Tosylat wird durch einen mehrstufigen chemischen Prozess synthetisiert. Der primäre Syntheseweg beinhaltet die Reaktion von Tosufloxacin mit p-Toluolsulfonsäure, um das Tosylatsalz zu bilden. Die Reaktionsbedingungen umfassen typischerweise eine kontrollierte Temperatur und einen pH-Wert, um die Bildung des gewünschten Produkts zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Tosufloxacin Tosylat unter Verwendung großtechnischer chemischer Reaktoren hergestellt. Der Prozess beinhaltet die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Lösungsmittelzusammensetzung, um die Ausbeute und Reinheit zu maximieren. Das Endprodukt wird dann durch Kristallisations- und Filtrationstechniken gereinigt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tosufloxacin Tosylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Tosufloxacin Tosylat mit veränderten chemischen und pharmakologischen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Respiratory Infections
    • A significant body of research indicates that TFLX is effective in treating community-acquired pneumonia (CAP) in children. A study involving 104 pediatric patients reported an overall efficacy rate of 94.7% , with higher rates observed in cases of bacterial pneumonia and mycoplasma pneumonia . The drug was well-tolerated, with a low incidence of adverse reactions.
  • Ocular Infections
    • TFLX has been formulated into eye drops to treat bacterial keratitis and conjunctivitis. These formulations have demonstrated improved solubility and stability, enhancing therapeutic efficacy against ocular infections . The eye drop formulation includes stabilizing agents to ensure safety and effectiveness.
  • Urinary Tract Infections
    • TFLX has been employed in treating complicated urinary tract infections (UTIs), showing efficacy against resistant strains of bacteria. Its use in this area is particularly relevant given the rising incidence of antibiotic resistance .

Innovative Formulations

The solubility and bioavailability of TFLX have been enhanced through various innovative formulations:

  • Inclusion Complexes
    • Research has shown that combining TFLX with hydroxypropyl-β-cyclodextrin significantly increases its water solubility. Studies employing differential scanning calorimetry and X-ray diffractometry confirmed the formation of stable inclusion complexes, which can improve drug delivery and therapeutic outcomes .
  • Fine Granules for Pediatric Use
    • The development of fine granules specifically designed for children has facilitated easier administration and improved compliance. These formulations maintain high efficacy rates while minimizing adverse effects .

Safety Profile

While TFLX is generally considered safe, there are documented cases of adverse effects, including renal complications such as crystal nephropathy associated with long-term use . Monitoring renal function is advisable during prolonged treatment regimens.

Case Studies

  • Pediatric Community-Acquired Pneumonia
    • A multicenter study evaluated the efficacy and safety of TFLX fine granules in treating CAP among children under 16 years old. The results indicated a high success rate across varying severities of infection, reinforcing the drug's role in pediatric infectious disease management .
  • Ocular Toxicity Observations
    • A case study highlighted the potential for ocular toxicity when TFLX interacts with certain organic cation transporters. This underscores the need for careful consideration when prescribing TFLX for ocular conditions .

Wirkmechanismus

Tosufloxacin tosylate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .

Vergleich Mit ähnlichen Verbindungen

  • Ofloxacin
  • Ciprofloxacin
  • Levofloxacin

Comparison: Tosufloxacin tosylate is unique among fluoroquinolones due to its high efficacy against a broad spectrum of bacteria, including those resistant to other fluoroquinolones. It also has a favorable safety profile compared to some other fluoroquinolones .

Biologische Aktivität

Tosufloxacin tosylate (TFLX) is a synthetic fluoroquinolone antibiotic developed primarily for its antibacterial properties. This compound has garnered attention due to its broad spectrum of activity against various bacterial pathogens, particularly in treating respiratory and urinary tract infections. This article delves into the biological activity of this compound, highlighting its pharmacological effects, case studies, and research findings.

This compound is the tosylate salt of A-60969, classified as a new quinolone antibacterial agent. Its molecular formula is C19H15F3N4O3C_{19}H_{15}F_{3}N_{4}O_{3} and it functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription .

Antibacterial Spectrum

TFLX exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including:

  • Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Active against Escherichia coli, Pseudomonas aeruginosa, and Enterobacteriaceae.
  • Other pathogens : Demonstrated efficacy against anaerobic bacteria, Chlamydia, and Mycoplasma species .

Comparative Activity

A comparative analysis of TFLX with other fluoroquinolones reveals its superior activity against certain pathogens. Table 1 summarizes the in vitro activities of TFLX compared to other fluoroquinolones:

Antibiotic Activity Against Gram-positive Activity Against Gram-negative
TosufloxacinHighModerate
CiprofloxacinModerateHigh
OfloxacinLowModerate
TemafloxacinLowModerate

Pharmacokinetics

Tosufloxacin is characterized by high plasma levels when administered orally or subcutaneously. However, its low water solubility poses challenges for intravenous formulations . Recent studies have explored the use of hydroxypropyl-β-cyclodextrin inclusion complexes to enhance the solubility and stability of TFLX, showing promising results in vitro .

Crystal Nephropathy

A significant case study highlighted the potential adverse effects associated with long-term use of TFLX. An 83-year-old female patient developed crystal nephropathy after prolonged exposure to TFLX, leading to renal dysfunction. Mass spectrometry confirmed the deposition of TFLX crystals in renal tissue, demonstrating a direct link between the drug and renal impairment. The patient's condition improved following the withdrawal of TFLX and steroid therapy .

Hepatic Effects

Another case reported elevated liver enzyme levels in a patient undergoing treatment for muscle-invasive bladder cancer with TFLX. This finding suggests that while TFLX is effective as an antibacterial agent, it may also pose risks for hepatic toxicity .

Research Findings

Research has consistently shown that TFLX is effective against a wide range of bacterial isolates. A study involving 945 aerobic bacterial isolates indicated that TFLX's activity was comparable to that of ciprofloxacin against Enterobacteriaceae and Pseudomonas species . Furthermore, TFLX has been noted for its anti-inflammatory properties, making it a valuable option in treating infections where inflammation plays a significant role .

Eigenschaften

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3.C7H8O3S/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSQVOKOWWIUCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F3N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100490-36-6 (Parent)
Record name 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8047842
Record name Tosufloxacin toluenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

576.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100490-94-6, 115964-29-9
Record name 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100490-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115964-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tosufloxacin tosilate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115964299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tosufloxacin toluenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOSUFLOXACIN TOSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO6NM634EH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tosufloxacin tosylate
Reactant of Route 2
Reactant of Route 2
Tosufloxacin tosylate
Reactant of Route 3
Reactant of Route 3
Tosufloxacin tosylate
Reactant of Route 4
Reactant of Route 4
Tosufloxacin tosylate
Reactant of Route 5
Tosufloxacin tosylate
Reactant of Route 6
Reactant of Route 6
Tosufloxacin tosylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.